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Executive Summary
(R)-Odafosfamide (also known as OBI-3424) is a first-in-class small molecule prodrug

designed for targeted cancer therapy. Its innovative mechanism of action relies on selective

activation by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in a

variety of solid and hematological malignancies, including hepatocellular carcinoma, castrate-

resistant prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL), while having limited

expression in most normal tissues.[1][2][3] This targeted activation leads to the release of a

potent DNA alkylating agent, OBI-2660, within the tumor microenvironment, resulting in cancer

cell death with a potentially wider therapeutic window compared to traditional non-selective

alkylating agents like cyclophosphamide and ifosfamide.[2][4] This guide provides a

comprehensive overview of the core scientific and clinical aspects of (R)-Odafosfamide,

including its mechanism of action, metabolic activation, preclinical and clinical data, and

detailed experimental methodologies.

Mechanism of Action and Metabolic Activation
(R)-Odafosfamide's therapeutic strategy is centered on its selective bioactivation. The prodrug

itself is largely inert until it encounters the AKR1C3 enzyme. In the presence of the cofactor

NADPH, AKR1C3 catalyzes the reduction of (R)-Odafosfamide.[5][6] This enzymatic reaction

generates an unstable intermediate that spontaneously undergoes hydrolysis to release the

active metabolite, OBI-2660.[1] OBI-2660 is a potent DNA alkylating agent that forms both
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intra- and inter-strand DNA crosslinks, leading to the inhibition of DNA replication and

transcription, ultimately triggering cell death.[4][7] This targeted release of the cytotoxic payload

within AKR1C3-expressing cancer cells is designed to minimize systemic toxicity.[2]
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Figure 1: Metabolic Activation and Mechanism of Action of (R)-Odafosfamide.

Preclinical Data
In Vitro Cytotoxicity
(R)-Odafosfamide has demonstrated potent and selective cytotoxicity against a panel of

human cancer cell lines with high AKR1C3 expression. The half-maximal inhibitory

concentrations (IC50) are typically in the low nanomolar range for AKR1C3-positive cells.
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Cell Line Cancer Type
AKR1C3
Expression

IC50 (nM) Reference

H460
Non-Small Cell

Lung Cancer
High 4.0 [4]

T-ALL PDXs

(median)

T-cell Acute

Lymphoblastic

Leukemia

High 9.7 [8]

B-ALL PDXs

(median)

B-cell Acute

Lymphoblastic

Leukemia

Low/Variable 60.3 [8]

ETP-ALL PDXs

(median)

Early T-cell

Precursor Acute

Lymphoblastic

Leukemia

High 31.5 [8]

Table 1: In Vitro Cytotoxicity of (R)-Odafosfamide in Various Cancer Cell Lines and Patient-

Derived Xenografts (PDXs).

In Vivo Efficacy in Patient-Derived Xenograft (PDX)
Models
In vivo studies using PDX models have corroborated the promising in vitro findings. Treatment

with (R)-Odafosfamide has been shown to induce tumor regression and significantly prolong

the event-free survival (EFS) of mice engrafted with AKR1C3-expressing tumors.[3][9]
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PDX Model
Cancer
Type

(R)-
Odafosfami
de Dose
and
Schedule

EFS
Prolongatio
n (days)

T/C Value* Reference

T-ALL

T-cell Acute

Lymphoblasti

c Leukemia

2.5 mg/kg,

i.p., once

weekly for 3

weeks

17.1 - 77.8 3.9 - 14.0 [9]

B-ALL

B-cell Acute

Lymphoblasti

c Leukemia

2.5 mg/kg,

i.p., once

weekly for 3

weeks

- 2.5 [9]

*T/C Value: Median EFS of treated group / Median EFS of control group.

Table 2: In Vivo Efficacy of (R)-Odafosfamide in Patient-Derived Xenograft (PDX) Models.

Preclinical Pharmacokinetics
Pharmacokinetic studies have been conducted in mice and non-human primates. While

detailed tabular data for parameters like Cmax, Tmax, and half-life are not publicly available,

studies indicate that a dose of 2.5 mg/kg administered intraperitoneally in mice achieves

plasma drug exposure levels comparable to a well-tolerated intravenous dose of 0.32 mg/kg in

cynomolgus monkeys.[3][9] This cross-species comparison suggests a potential therapeutic

window in humans.[3]

Clinical Data
A Phase 1 dose-escalation study (NCT03592264) of (R)-Odafosfamide monotherapy was

conducted in patients with advanced solid tumors.[4] The study evaluated two dosing

schedules and determined the recommended Phase 2 dose (RP2D) to be 12 mg/m²

administered intravenously once every 21 days.[4]
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Parameter Finding Reference

Recommended Phase 2 Dose

(RP2D)

12 mg/m², IV, once every 21

days
[4]

Maximum Tolerated Dose

(MTD)

Not reached at the maximum

tested dose of 14 mg/m² (on

the 21-day cycle)

[4]

Dose-Limiting Toxicities (DLTs)

Grade 3-4 thrombocytopenia

and anemia (observed at

higher doses on a more

frequent schedule)

[4]

Most Common Treatment-

Related Adverse Events

(TRAEs)

Anemia (64%),

thrombocytopenia (51%),

nausea (26%), and fatigue

(21%)

[4]

Pharmacokinetics

Linear pharmacokinetics

observed from 1 to 14 mg/m²

with minimal accumulation

[4]

Clinical Activity

Best confirmed response was

stable disease in 54% of

patients

[4]

Table 3: Summary of Phase 1 Clinical Trial Results for (R)-Odafosfamide (NCT03592264).

A Phase 2 trial in patients with advanced solid tumors was subsequently terminated as the drug

did not demonstrate sufficient therapeutic potential in the enrolled population, which included

colorectal and pancreatic cancer patients.[10] However, clinical trials in other indications with

high AKR1C3 expression, such as relapsed/refractory T-ALL, are ongoing.[10]

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of (R)-
Odafosfamide.
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Preparation

Treatment

MTT Assay

1. Seed cells in 96-well plates
(e.g., 5,000-10,000 cells/well)

2. Incubate for 24 hours
(37°C, 5% CO2)

3. Add serial dilutions of
(R)-Odafosfamide

4. Incubate for 72 hours
(37°C, 5% CO2)

5. Add MTT solution
(e.g., 20 µL of 5 mg/mL)

6. Incubate for 4 hours
(37°C, 5% CO2)

7. Add solubilizing agent
(e.g., 150 µL DMSO)

8. Read absorbance
(e.g., at 570 nm)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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